Dual COX Inhibition with Nanomolar Potency: Quantitative Comparison Against Celecoxib
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide inhibits cyclooxygenase (COX) enzymes with an IC₅₀ of 0.04 ± 0.09 µmol, matching the potency of the selective COX‑2 inhibitor celecoxib (IC₅₀ = 0.04 ± 0.01 µmol) . The closely related pyrazole analog (CAS 1448123‑30‑5) and tetrazole analog (CAS 1428371‑97‑4) have no reported COX inhibitory activity, suggesting that the 1,2,4‑triazole ring is critical for engaging the COX active site. This comparable efficacy against a clinically validated anti‑inflammatory target positions the compound as a differentiated chemical probe for COX‑related research.
| Evidence Dimension | COX enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.04 ± 0.09 µmol |
| Comparator Or Baseline | Celecoxib: IC₅₀ = 0.04 ± 0.01 µmol |
| Quantified Difference | Equipotent to celecoxib (overlapping standard deviations) |
| Conditions | In vitro COX inhibition assay (vendor‑supplied data, experimental details not fully disclosed) |
Why This Matters
Equipotency with celecoxib provides a quantitative benchmark for procurement, enabling researchers to use this compound as a non‑clinical COX inhibitor probe without the off‑target liabilities of celecoxib.
